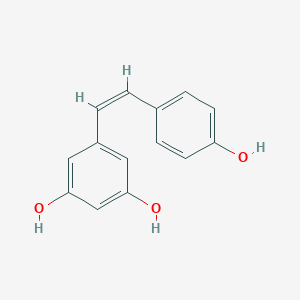

cis-resveratrol

Übersicht

Beschreibung

CIS-RESVERATROL: ist eine natürlich vorkommende phenolische Verbindung, genauer gesagt ein Stilbenoid, eine Art von natürlichem Phenol. Es ist eines der beiden geometrischen Isomere von Resveratrol, das andere ist Trans-Resveratrol. This compound findet sich in verschiedenen Pflanzen, darunter Trauben, Beeren und Erdnüsse, und ist bekannt für seine potenziellen gesundheitlichen Vorteile, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CIS-RESVERATROL umfasst typischerweise die folgenden Schritte:

Stilbensynthese: Der erste Schritt beinhaltet die Synthese von Stilben, der Grundstruktur von Resveratrol. Dies kann durch die Wittig-Reaktion erreicht werden, bei der ein Phosphoniumylid mit einem Benzaldehydaddukt reagiert, um das Stilben-Rückgrat zu bilden.

Hydroxylierung: Das Stilben wird dann hydroxyliert, um Hydroxylgruppen an bestimmten Positionen auf den aromatischen Ringen einzuführen. Dies kann mit Reagenzien wie Hydroxylradikalen oder durch katalytische Verfahren erfolgen.

Isomerisierung: Der letzte Schritt beinhaltet die Isomerisierung von Trans-Resveratrol zu this compound.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet oft biotechnologische Ansätze, wie die Verwendung gentechnisch veränderter Mikroorganismen, um die Verbindung aus einfachen Vorläufern herzustellen. Diese Methode wird aufgrund ihrer Effizienz und Nachhaltigkeit im Vergleich zur traditionellen chemischen Synthese bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CIS-RESVERATROL durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Chinonen und anderen Oxidationsprodukten oxidiert werden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroresveratrol führen. Dies kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung von Estern, Ethern und anderen Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Acylchloride, Alkylhalogenide und andere Elektrophile.

Hauptprodukte

Oxidation: Chinone, Phenolsäuren.

Reduktion: Dihydroresveratrol.

Substitution: Ester, Ether und andere substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung phenolischer Reaktionen und als Vorläufer für die Synthese anderer bioaktiver Moleküle verwendet.

Biologie: Untersucht für seine Rolle in zellulären Signalwegen, einschließlich seiner Auswirkungen auf oxidativen Stress und Entzündungen.

Medizin: Studiert auf seine potenziellen therapeutischen Wirkungen bei Krebs, Herz-Kreislauf-Erkrankungen und neurodegenerativen Erkrankungen.

Industrie: Wird aufgrund seiner gesundheitsfördernden Eigenschaften bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene molekulare Zielstrukturen und Pfade:

Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch oxidativer Stress reduziert wird.

Entzündungshemmende Wirkungen: Hemmt proinflammatorische Zytokine und Enzyme wie Cyclooxygenase und Lipoxygenase.

Apoptose-Induktion: Fördert die Apoptose in Krebszellen durch Aktivierung von Pfaden wie p53 und Hemmung von antiapoptotischen Proteinen.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action

Cis-resveratrol has been shown to exhibit significant anticancer activity. It acts as a potent inhibitor of the ANO1 channel, which is implicated in cancer cell proliferation and migration. In studies involving human metastatic prostate cancer (PC-3) cells, cis-RSV demonstrated a lower IC50 value (10.6 μM) compared to trans-resveratrol (102 μM), indicating stronger efficacy in inhibiting cancer cell growth and inducing apoptosis through increased caspase-3 activity and PARP cleavage .

Case Study: Prostate Cancer

In a study published in 2023, this compound was found to downregulate mRNA and protein expression levels of ANO1 more effectively than its trans counterpart in PC-3 cells. This suggests that cis-RSV's anticancer effects may be mediated through the inhibition of ANO1 activity, leading to reduced cell migration and proliferation .

Neuroprotective Effects

Mechanism of Action

this compound has shown promise as a neuroprotective agent due to its ability to modulate critical signaling pathways such as the PI3K/Akt pathway. This modulation enhances cell survival and reduces apoptosis in neuronal models, particularly in conditions mimicking Alzheimer's disease .

Case Study: Neuroprotection in Ischemia-Reperfusion Injury

Research indicates that cis-RSV can reduce oxidative stress markers and improve antioxidant levels during ischemia-reperfusion injury. This effect preserves neuronal integrity and enhances motor function recovery in models of spinal cord injury . Additionally, novel delivery methods, such as intranasal administration of resveratrol nanoparticles, have been explored to improve bioavailability and therapeutic outcomes in neurodegenerative diseases .

Cardiovascular Health

This compound exhibits cardioprotective properties by improving endothelial function and reducing inflammation. It has been shown to lower oxidative stress levels and modulate inflammatory cytokine expression, which are critical factors in cardiovascular disease progression .

Case Study: Endothelial Function Improvement

In clinical trials, cis-RSV supplementation led to significant improvements in endothelial function among individuals with cardiovascular risk factors. These findings suggest that cis-RSV may serve as an adjunct therapy for managing cardiovascular diseases by enhancing vascular health .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of this compound against various pathogens. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) demonstrates its potential as a natural antimicrobial agent .

Case Study: Antimicrobial Efficacy Against MRSA

A study evaluated the antimicrobial effects of cis-RSV when applied topically on infected wounds in mouse models. Results indicated a significant reduction in bacterial load on skin surfaces treated with cis-RSV compared to untreated controls, suggesting its potential application in wound care management .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of ANO1 channel | Stronger anticancer effects than trans-resveratrol |

| Neuroprotection | Modulation of PI3K/Akt pathway | Reduces oxidative stress; improves recovery post-injury |

| Cardiovascular Health | Enhances endothelial function | Improves vascular health; reduces inflammation |

| Antimicrobial | Direct antibacterial effects | Effective against MRSA; potential for wound care |

Wirkmechanismus

CIS-RESVERATROL exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.

Apoptosis Induction: Promotes apoptosis in cancer cells by activating pathways like p53 and inhibiting anti-apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

CIS-RESVERATROL wird oft mit seinem Trans-Isomer und anderen ähnlichen Verbindungen verglichen:

Trans-Resveratrol: Obwohl beide Isomere ähnliche biologische Aktivitäten aufweisen, ist Trans-Resveratrol stabiler und wird häufiger untersucht.

Pterostilben: Ein dimethyliertes Derivat von Resveratrol mit besserer Bioverfügbarkeit und ähnlichen gesundheitlichen Vorteilen.

Quercetin: Ein weiteres Polyphenol mit starken antioxidativen und entzündungshemmenden Eigenschaften, jedoch mit unterschiedlichen strukturellen Merkmalen.

Ähnliche Verbindungen

- Trans-Resveratrol

- Pterostilben

- Quercetin

- Fisetin

- Curcumin

This compound zeichnet sich durch seine einzigartige isomere Form aus, die seine Stabilität und biologische Aktivität beeinflussen kann, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.

Biologische Aktivität

Cis-resveratrol, a lesser-known isomer of the well-studied trans-resveratrol, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by various research findings and case studies.

This compound (cis-RSV) is a polyphenolic compound found in various plants, particularly in grapes. Its chemical structure allows it to interact with numerous biological pathways. This compound exhibits distinct mechanisms compared to its trans counterpart, influencing its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 228.24 g/mol |

| Solubility | Soluble in ethanol |

| Stability | Stable at -20°C for ≥2 years |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and mediators in human macrophages. A study showed that this compound reduces the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), key players in inflammation pathways. It also decreases reactive oxygen species (ROS) production and modulates inflammasome activity, contributing to its anti-inflammatory profile .

Key Findings:

- Inhibition of Cytokines : this compound reduces interleukin-1β (IL-1β) secretion by inhibiting caspase-1 activation.

- Reduction of ROS : At concentrations ranging from 10 to 100 μM, this compound significantly inhibits both intracellular and extracellular ROS production.

- Gene Expression Modulation : It decreases mRNA levels of inducible nitric oxide synthase (NOS-2) and COX-2 in inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound are crucial for its protective effects against oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals and enhance antioxidant enzyme activity.

Table 2: Antioxidant Activity of this compound

| Concentration (μM) | Effect on ROS Production | Effect on Nitric Oxide Production |

|---|---|---|

| 1 | No significant effect | No significant effect |

| 10 | Significant reduction | Significant reduction |

| 100 | Major reduction | Major reduction |

Anticancer Properties

This compound's anticancer potential has been evaluated across various cancer cell lines. Studies suggest that it exhibits cytotoxic effects, although generally less potent than trans-resveratrol.

Case Study: Comparative Analysis

A comparative study analyzed the antiproliferative effects of cis- and trans-resveratrol on human cancer cells with different p53 statuses. The results indicated that while trans-resveratrol significantly reduced cell viability across multiple cancer types, this compound exhibited lower cytotoxicity but still demonstrated notable effects in certain cell lines.

- HepG2 Cells : this compound reduced viability by approximately 50%.

- Pancreatic Cancer Cells : Reduced viability observed was about 20% .

Neuroprotective Effects

Recent findings suggest that this compound may provide neuroprotection through its interaction with tyrosyl-tRNA synthetase (TyrRS), enhancing DNA repair mechanisms. This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Key Insights:

Eigenschaften

IUPAC Name |

5-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032002 | |

| Record name | (Z)-Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61434-67-1 | |

| Record name | cis-Resveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61434-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61434-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESVERATROL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUA0K06FSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 174 °C | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.